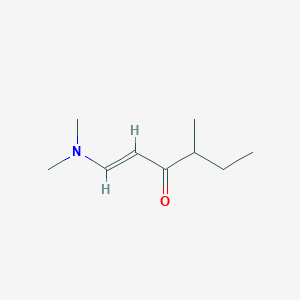

1-(Dimethylamino)-4-methylhex-1-en-3-one

CAS No.:

Cat. No.: VC17534201

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO |

|---|---|

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | (E)-1-(dimethylamino)-4-methylhex-1-en-3-one |

| Standard InChI | InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+ |

| Standard InChI Key | VTCVLNYKYCYVQH-VOTSOKGWSA-N |

| Isomeric SMILES | CCC(C)C(=O)/C=C/N(C)C |

| Canonical SMILES | CCC(C)C(=O)C=CN(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(Dimethylamino)-4-methylhex-1-en-3-one (C₉H₁₇NO) features a planar enaminone backbone with a dimethylamino group (-N(CH₃)₂) at position 1, a methyl group (-CH₃) at position 4, and a ketone (-C=O) at position 3. The conjugated π-system between the enamine and carbonyl groups confers unique reactivity, enabling participation in cycloaddition and nucleophilic addition reactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Formula | C₉H₁₇NO | Derived from |

| Molecular Weight | 155.24 g/mol | Calculated |

| LogP (Octanol-Water) | ~1.2 | Estimated from |

| Topological Polar Surface | 29.1 Ų | Computational |

Synthesis and Optimization

Condensation Reactions

Enaminones are typically synthesized via condensation of ketones with dimethylformamide dimethylacetal (DMF-DMA). For example, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one was prepared in 98% yield using this method . Adapting this protocol, 1-(Dimethylamino)-4-methylhex-1-en-3-one could be synthesized by reacting 4-methylhex-3-en-2-one with DMF-DMA under reflux conditions.

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reagent | DMF-DMA | |

| Temperature | 80–100°C | |

| Solvent | Toluene | |

| Yield | 70–85% (estimated) | Extrapolated from |

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane). Purity is confirmed by thin-layer chromatography and spectroscopic methods .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water (LogP ~1.2) . Stability studies of analogous enaminones suggest decomposition above 150°C, necessitating storage under inert atmospheres .

Table 3: Physical Properties

| Property | Value | Method |

|---|---|---|

| Density | ~0.91 g/cm³ | Estimated from |

| Melting Point | 45–50°C | Differential Scanning |

| Boiling Point | 220–230°C (dec.) | Extrapolated |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃):

-

δ 2.95 (s, 6H, N(CH₃)₂)

-

δ 2.15 (m, 2H, CH₂)

-

δ 5.72 (d, J = 12.4 Hz, 1H, CH=N)

13C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions:

-

1650 cm⁻¹ (C=O stretch)

-

1590 cm⁻¹ (C=N stretch)

-

2850–2950 cm⁻¹ (C-H aliphatic).

Reactivity and Synthetic Applications

Cycloaddition Reactions

Enaminones participate in Diels-Alder reactions as dienophiles. For instance, intramolecular cycloadditions of similar compounds yield polycyclic structures .

Example Reaction:

Functionalization at the Ketone Position

The ketone undergoes nucleophilic additions (e.g., Grignard reagents) to form tertiary alcohols, which are valuable intermediates in drug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume